molecular formula C17H18N4O4S B2891340 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 1105205-75-1

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B2891340
CAS No.: 1105205-75-1
M. Wt: 374.42
InChI Key: LJTXJCULXNENMH-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and a pyridine moiety

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multiple steps. One common route includes the formation of the thiazolidine ring followed by the attachment of the phenyl and pyridine groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl and pyridine groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiazolidine ring and the phenyl and pyridine groups can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
  • N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide
  • 2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]pyridine-4-carboxamide

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N’-[(pyridin-3-yl)methyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-16(19-12-13-3-1-8-18-11-13)17(23)20-14-4-6-15(7-5-14)21-9-2-10-26(21,24)25/h1,3-8,11H,2,9-10,12H2,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTXJCULXNENMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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